molecular formula C8H9ClN2O3S B179340 Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate CAS No. 19745-93-8

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B179340
CAS No.: 19745-93-8
M. Wt: 248.69 g/mol
InChI Key: YVMHCXJKIVZFTE-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by a chloroacetylated amino group at the 2-position and an ethoxycarbonyl group at the 4-position of the thiazole ring. The chloroacetyl group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the ester moiety provides solubility and synthetic versatility .

The compound is structurally related to ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7), a well-known intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-2-14-7(13)5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMHCXJKIVZFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Ethyl bromopyruvate reacts with thiourea in ethanol at 70°C for 1 hour. The α-bromo ketone moiety of ethyl bromopyruvate undergoes nucleophilic attack by the sulfur atom of thiourea, followed by cyclization to form the thiazole ring. The reaction is exothermic and typically achieves near-quantitative yields (93–100%).

Key conditions:

  • Solvent: Ethanol

  • Temperature: 70°C

  • Time: 1 hour

  • Molar ratio: Thiourea (1.2 eq.), ethyl bromopyruvate (1 eq.)

Work-Up and Purification

The crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and drying. No further purification is typically required due to high purity.

Characterization data for ethyl 2-amino-1,3-thiazole-4-carboxylate:

  • Molecular formula: C₆H₈N₂O₂S

  • Molecular weight: 172.2 g/mol

  • Melting point: 150–152°C (lit.)

Acylation of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate

The amino group of the thiazole core is acylated with chloroacetyl chloride to introduce the 2-chloroacetyl moiety.

Standard Acylation Protocol

The reaction is conducted under basic conditions to neutralize HCl generated during the process. A typical procedure involves:

  • Dissolving ethyl 2-amino-1,3-thiazole-4-carboxylate in dichloromethane (DCM).

  • Adding chloroacetyl chloride (1.1 eq.) dropwise at 0°C.

  • Introducing a base (e.g., triethylamine, pyridine) to maintain a pH of 8–9.

  • Stirring at room temperature for 4–6 hours.

Optimized conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (4 eq.)

  • Temperature: 0°C → room temperature

  • Yield: 85–90%

Comparative Analysis of Bases and Solvents

Reaction optimization studies for analogous thiazole derivatives (e.g., sulfonamide couplings) reveal that base and solvent selection critically impact yields:

BaseSolventTime (h)Yield (%)
TriethylamineDCM685–90
PyridineDCM875–80
DMAPDCM1260–65

Triethylamine in DCM provides the highest yield due to efficient HCl scavenging and minimal side reactions.

Work-Up and Isolation

The product is isolated by:

  • Quenching the reaction with cold 2N HCl.

  • Extracting with DCM (2×).

  • Washing the organic layer with brine and drying over Na₂SO₄.

  • Purifying via column chromatography (25–70% ethyl acetate in hexane).

Analytical Characterization of this compound

Spectroscopic data:

  • IR (KBr): 3370 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.46 (q, 2H, OCH₂), 8.12 (s, 1H, thiazole-H).

  • LCMS: [M+H]⁺ = 249.1 (calculated: 248.69).

Physicochemical properties:

  • Molecular formula: C₈H₉ClN₂O₃S

  • Molecular weight: 248.69 g/mol

  • Appearance: Off-white crystalline solid

Challenges and Optimization Opportunities

  • Byproduct formation: Residual HCl can protonate the amine, reducing acylation efficiency. Solutions include using excess base or molecular sieves.

  • Solvent selection: Polar aprotic solvents (e.g., acetonitrile) may improve reaction rates but require higher temperatures.

  • Scalability: Batch processes face heat dissipation issues during exothermic acylation. Continuous-flow systems could enhance scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group reacts with nucleophiles, forming derivatives with modified biological activity:

NucleophileReaction ConditionsProductYieldReference
Primary aminesEthanol, 60°C, 4–6 hAmide derivatives70–85%
ThiolsTHF, room temperature, 2 hThioether derivatives65–78%
AlkoxidesDMF, 80°C, 3 hEther derivatives60–72%

Example : Reaction with benzylamine in ethanol yields N-benzyl-2-amino-1,3-thiazole-4-carboxylate, a precursor for antimicrobial agents.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:

ConditionsProductApplication
2M NaOH, 70°C, 6 h2-[(2-Chloroacetyl)amino]-1,3-thiazole-4-carboxylic acidIntermediate for coupling reactions
HCl (conc.), reflux, 8 hSame as above (acid-catalyzed pathway)Limited utility due to side reactions

Chloroacetyl Group Hydrolysis

Under basic conditions (pH > 10), the chloroacetyl group hydrolyzes to a hydroxylacetyl derivative, reducing electrophilicity.

Coupling Reactions

The carboxylate (post-ester hydrolysis) participates in amide bond formation:

Coupling ReagentTarget AmineProductBiological Activity
EDC/HOBt4-Aminophenol2-[(2-Chloroacetyl)amino]-1,3-thiazole-4-carboxamideTubulin polymerization inhibitor
DCCBenzylamineN-Benzyl-amide analogAntitubercular (MIC: 0.24 µM)

Condensation and Cyclization Reactions

The thiazole ring facilitates heterocycle formation:

  • With aldehydes : Forms Schiff bases under reflux in ethanol, enhancing antimycobacterial activity .

  • With thiourea : Cyclizes to thiazolo[5,4-d]pyrimidines under acidic conditions, showing anticancer activity .

Antimicrobial Activity

Derivatives exhibit potent activity against Mycobacterium tuberculosis:

Derivative StructureMIC (µM)Target Enzyme
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate0.24mtFabH (β-ketoacyl-ACP synthase)
Ethyl 2-[(2-morpholinoacetyl)amino]-1,3-thiazole-4-carboxylate1.8Cell wall synthesis

Enzyme Inhibition

  • Carbonic anhydrase-III (CA-III) : Analogues with free amino and carboxyl groups show IC₅₀ values < 10 nM .

  • Tubulin polymerization : Chloroacetyl derivatives disrupt microtubule assembly (IC₅₀: 2.1 µM) .

Stability and Reaction Optimization

  • pH sensitivity : Decomposes in strongly alkaline conditions (pH > 12).

  • Solvent effects : Reactions in polar aprotic solvents (DMF, DMSO) improve yields by 15–20% compared to ethanol .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate serves as a crucial building block in the development of pharmaceutical agents. Its derivatives have been synthesized and evaluated for their antimicrobial, antifungal, and anticancer properties.

Case Study: Antimicrobial Activity

A study published in the Chemistry & Biology Interface demonstrated the synthesis of various thiazole derivatives from ethyl 2-amino-1,3-thiazole-4-carboxylate. These derivatives were tested against strains of Bacillus subtilis and exhibited significant antimicrobial activity, with some compounds showing high potential as oral agents .

CompoundActivity Against Bacillus subtilisActivity Against Aspergillus niger
4aModerateLow
4eHighModerate
4fHighHigh
4kModerateLow
4lHighModerate

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. The chloroacetyl group allows for nucleophilic substitution reactions, making it versatile for creating various derivatives.

Synthetic Route

The synthesis typically involves reacting ethyl 2-amino-1,3-thiazole-4-carboxylate with chloroacetyl chloride in the presence of a base such as potassium carbonate:

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran
  • Temperature : Room temperature to reflux
  • Time : Several hours

This method yields high-purity products suitable for further applications.

Biological Studies

Research has indicated that this compound possesses potential biological activities beyond antimicrobial effects. Investigations into its anticancer properties have shown promise against various cancer cell lines.

Case Study: Anticancer Activity

In a recent study, novel thiazole derivatives were synthesized and tested against A549 (lung cancer), Caco-2 (colon cancer), and SH-SY5Y (neuroblastoma) cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards these cancer cells, suggesting potential therapeutic applications .

Cell LineCompound TestedIC50 Value (µM)Selectivity Index
A5493a15High
Caco-23b20Moderate
SH-SY5Y3c10Very High

Industrial Applications

Beyond medicinal uses, this compound is also explored in the development of agrochemicals and other industrial chemicals. Its ability to interact with biological targets makes it suitable for formulating pesticides and herbicides that require specific modes of action against pests.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiazole ring can also interact with various molecular targets through hydrogen bonding and hydrophobic interactions, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent at 2-Position Substituent at 4/5-Position Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate Chloroacetylated amino group Ethoxycarbonyl 248.7 (calculated) High electrophilicity; potential ADC payload precursor
Ethyl 2-aminothiazole-4-carboxylate Amino group Ethoxycarbonyl 172.2 Pharmaceutical intermediate (e.g., tubulysin analogs)
Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate 2-Nitroanilino group Ethoxycarbonyl 293.3 Nitro group enhances redox activity; research applications
Ethyl 2-(2,4-dichloroanilino)-1,3-thiazole-4-carboxylate 2,4-Dichloroanilino group Ethoxycarbonyl 331.2 (calculated) Halogenated analog; potential antimicrobial activity
Ethyl 2-[(E)-phenylmethylidene]amino]-1,3-thiazole-4-carboxylate Phenylmethylidene Schiff base Ethoxycarbonyl 260.3 (calculated) Stabilized imine for coordination chemistry

Biological Activity

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate (CAS No. 19745-93-8) is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H9ClN2O3S
  • Molecular Weight : 248.69 g/mol
  • Structure : The compound features a thiazole ring with a chloroacetylamino group and an ethyl ester, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting enzyme activity.
  • Hydrophobic Interactions : The thiazole ring engages in hydrophobic interactions with biological macromolecules, enhancing its binding affinity to target proteins.
  • Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties against various bacterial strains, likely due to its ability to disrupt cellular processes.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of thiazole derivatives, including this compound.

Microorganism Activity Reference
Staphylococcus aureusInhibitory Concentration (MIC): 16 µg/mL
Escherichia coliMIC: 32 µg/mL
Candida albicansMIC: 64 µg/mL

Anticancer Activity

The compound has also demonstrated potential anticancer properties. A study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines:

Cell Line IC50 (µg/mL) Reference
HT-29 (Colon Cancer)5.0
Jurkat (Leukemia)7.5

The structure-activity relationship analysis indicated that modifications on the thiazole ring significantly influence the cytotoxicity against these cancer cell lines.

Case Studies

  • Synthesis and Antimicrobial Study :
    A research study synthesized a series of thiazole derivatives based on this compound and evaluated their antimicrobial activities against various strains of bacteria and fungi. The results indicated a promising activity profile for compounds bearing electron-withdrawing groups on the phenyl ring .
  • Cytotoxicity Assessment :
    Another study explored the cytotoxic effects of thiazole derivatives on different cancer cell lines. The compounds were found to inhibit cell proliferation effectively, with some derivatives showing IC50 values comparable to standard chemotherapeutics like doxorubicin .

Q & A

Q. What distinguishes this compound from Ethyl 2-amino-1,3-thiazole-4-carboxylate in synthetic utility?

  • Methodological Answer : The chloroacetyl moiety enables further functionalization (e.g., nucleophilic substitution with amines or thiols), whereas the amino group in the precursor requires protection/deprotection strategies. This makes the chloroacetyl derivative more versatile for library synthesis .

Experimental Design

Q. How to design a stability study for this compound under varying pH conditions?

  • Methodological Answer :
  • Buffer Systems : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).
  • HPLC Analysis : Monitor degradation at λ = 254 nm over 24 hours.
  • Kinetics : Calculate half-life (t₁/₂) using first-order decay models. Hydrolysis is expected at pH > 8 due to ester cleavage .

Q. What in silico tools predict metabolic pathways for this compound?

  • Methodological Answer : Use SwissADME or ADMET Predictor to identify likely Phase I metabolites (e.g., ester hydrolysis to the carboxylic acid). Validate with in vitro liver microsome assays (human or rat) .

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